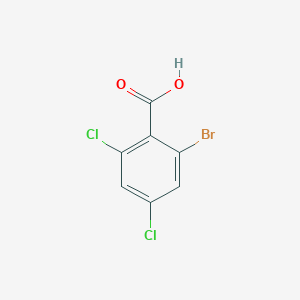

2-Bromo-4,6-dichlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLORTSVHWJWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459538 | |

| Record name | 2-Bromo-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650598-43-9 | |

| Record name | 2-Bromo-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Bromo-4,6-dichlorobenzoic acid (CAS No. 650598-43-9), a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this document synthesizes available information, predicted properties, and comparative data from structurally related analogs. The guide covers physicochemical properties, spectral characteristics, plausible synthetic approaches, expected reactivity, and potential applications, offering a valuable resource for researchers working with halogenated benzoic acid derivatives.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic compound featuring a carboxylic acid group, a bromine atom, and two chlorine atoms on the benzene ring. The unique arrangement of these functional groups imparts specific electronic and steric properties that make it a potentially valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The interplay of the electron-withdrawing effects of the halogens and the carboxylic acid group influences the molecule's acidity, reactivity, and intermolecular interactions.

The precise substitution pattern of this compound distinguishes it from its isomers, leading to differences in physical and chemical behavior. Understanding these nuances is critical for its effective utilization in a research and development setting.

Figure 1: Chemical structure of this compound.

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not extensively documented in publicly accessible literature. However, based on supplier information and computational predictions, we can summarize its key properties. For comparative purposes, data for related isomers are also presented.

Physicochemical Data

| Property | This compound | 2-Bromo-4-chlorobenzoic acid[1] | 5-Bromo-2-chlorobenzoic acid[2] | 4-Bromo-2,6-dichlorobenzoic Acid[3] |

| CAS Number | 650598-43-9 | 936-08-3 | 21739-92-4 | 232275-51-3 |

| Molecular Formula | C₇H₃BrCl₂O₂ | C₇H₄BrClO₂ | C₇H₄BrClO₂ | C₇H₃BrCl₂O₂ |

| Molecular Weight | 269.91 g/mol | 235.46 g/mol | 235.46 g/mol | 269.90 g/mol |

| Appearance | Not specified | Solid | White to off-white crystalline solid | White to orange to green powder/crystal |

| Melting Point | Not specified | 157-161 °C | 150-155 °C | 165-169 °C |

| Boiling Point | Predicted: Not available | Predicted: Not available | Not available | Not available |

| Solubility | Not specified | Sparingly soluble in water | Sparingly soluble in water; soluble in ethanol, methanol, dichloromethane | Not specified |

| pKa | Predicted: Not available | Predicted: Not available | Not available | Not available |

| LogP | Predicted: 3.45 | Predicted: 3.1 | Not available | Not available |

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. Due to the substitution pattern, there will be two aromatic protons. One proton will be situated between two chlorine atoms, and the other between a bromine and a chlorine atom. These protons will likely appear as doublets due to ortho coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (typically in the 165-175 ppm range) and six for the aromatic carbons. The carbons attached to the halogens will be significantly influenced by their electronegativity.

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹). A sharp C=O stretching vibration will be prominent around 1700 cm⁻¹. The aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be observed in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms. The relative abundances of the M, M+2, M+4, and M+6 peaks will be indicative of this halogen composition.

Synthesis and Reactivity

Plausible Synthetic Routes

A definitive, optimized synthesis for this compound is not detailed in readily available literature. However, based on standard organic chemistry principles for the synthesis of polysubstituted benzoic acids, a plausible synthetic route can be proposed. One such approach could start from a commercially available dichlorotoluene derivative, followed by bromination and subsequent oxidation of the methyl group.

Figure 2: A plausible synthetic route for this compound.

Explanatory Note: The proposed synthesis begins with the electrophilic aromatic substitution (bromination) of 3,5-dichlorotoluene. The directing effects of the two chlorine atoms would favor bromination at the 2-position. The subsequent step involves the strong oxidation of the methyl group to a carboxylic acid. This is a standard transformation in organic synthesis. It is important to note that this is a hypothetical pathway and would require experimental validation and optimization.

Expected Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, conversion to an acid chloride, and amide formation. Its acidity will be enhanced by the electron-withdrawing nature of the three halogen substituents.

-

Aromatic Ring: The high degree of halogenation makes the aromatic ring electron-deficient and thus deactivated towards further electrophilic aromatic substitution. However, the bromine atom at the 2-position is sterically hindered and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental in constructing complex carbon skeletons for drug molecules[4]. The chlorine atoms are generally less reactive in such cross-coupling reactions. Nucleophilic aromatic substitution is also a possibility under forcing conditions.

Potential Applications in Research and Drug Discovery

Halogenated benzoic acids are important scaffolds and intermediates in medicinal chemistry. While specific applications of this compound are not widely reported, its structural motifs suggest several potential uses:

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a fragment for screening against biological targets.

-

Intermediate for API Synthesis: Its multiple reactive sites, particularly the carboxylic acid and the bromo group, make it a versatile starting material for the synthesis of more complex drug candidates. Substituted benzoic acids are precursors to a wide range of pharmaceuticals.

-

Molecular Probes: The core structure can be further functionalized to develop probes for studying biological systems.

The utility of similar compounds, such as 5-Bromo-2-chlorobenzoic acid, as precursors in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents highlights the potential of this class of molecules in drug development[2].

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for its isomers, such as 2-Bromo-4-chlorobenzoic acid, it should be handled with care.

GHS Hazard Classification (based on analogs):

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its properties and potential applications based on its chemical structure and comparison with related compounds. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its utility as a building block for novel chemical entities.

References

-

PubChem. 2-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1,4-dichlorobenzene. National Center for Biotechnology Information. [Link]

-

Supporting Information for a chemical publication. [Link]

-

Glindia. 5-Bromo-2-Chlorobenzoic Acid. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

NIST. 2,6-Difluorobenzoic acid, 2-bromo-4-fluorophenyl ester. National Institute of Standards and Technology. [Link]

- Google Patents. Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

YouTube. Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. [Link]

-

Organic Syntheses. 2,4,6-tribromobenzoic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding 2-Bromo-4-chlorobenzoic Acid: A Key Player in Chemical Synthesis. [Link]

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Reactivity of 2-Bromo-4,5-difluorobenzoic Acid. [Link]

-

ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... [Link]

- Google Patents. Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.

-

YouTube. Electrophilic Substitution reaction(ESR)|Nitrobenzene| Benzoic acid| Deactivating nature NO2 COOH|. [Link]

-

Espacenet. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-4,6-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-4,6-dichlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the specificity of this substitution pattern, publicly available data is limited. This document synthesizes the available information and provides expert insights based on the general characteristics of related chemical structures.

Core Identifiers and Chemical Structure

This compound is a unique molecule characterized by a benzoic acid core with bromine and chlorine substituents at specific positions. These halogens significantly influence the compound's reactivity and potential biological activity.

| Identifier | Value | Source |

| CAS Number | 650598-43-9 | [1] |

| Molecular Formula | C₇H₃BrCl₂O₂ | [2] |

| Molecular Weight | 269.91 g/mol | --- |

| IUPAC Name | This compound | --- |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Br)Cl | [2] |

| InChI Key | TYLORTSVHWJWAD-UHFFFAOYSA-N | [2] |

Physicochemical Properties

| Property | Predicted/Inferred Value | Rationale and Expert Insights |

| Melting Point | Likely a solid with a relatively high melting point (>150 °C) | Halogenated benzoic acids are typically crystalline solids at room temperature. For example, 2-Bromo-4-chlorobenzoic acid has a melting point of 157-161 °C. The additional chlorine atom in the target molecule would likely increase the melting point due to stronger intermolecular forces. |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure | Aromatic carboxylic acids have high boiling points due to strong hydrogen bonding. Vacuum distillation would be required to determine an accurate boiling point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF) | The carboxylic acid group imparts some water solubility, but the heavily halogenated aromatic ring significantly increases lipophilicity. The predicted LogP of 3.45410 suggests poor water solubility. |

| Acidity (pKa) | Expected to be a stronger acid than benzoic acid | The electron-withdrawing effects of the bromine and two chlorine atoms will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid group. |

Synthesis and Reactivity

While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the bromination of a dichlorobenzoic acid precursor. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

Caption: Conceptual synthetic workflow for this compound.

Expert Insights into Synthesis:

The carboxylic acid group is a meta-director, while the chlorine atoms are ortho, para-directors. In 2,4-dichlorobenzoic acid, the positions ortho and para to the chlorine atoms are already substituted or sterically hindered. The position meta to the carboxylic acid and ortho to the 2-chloro substituent (the 6-position) is activated by the chlorine. Therefore, electrophilic bromination would likely yield a mixture of isomers, and achieving high selectivity for this compound could be challenging and require optimization of reaction conditions.

Applications in Research and Drug Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[3] Halogenation is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Potential Roles in Drug Discovery:

-

Scaffold for Novel Therapeutics: The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds with potential biological activity. Halogenated benzoic acids have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[4]

-

Intermediate in Multi-step Synthesis: This compound can serve as a valuable building block for more complex molecules. The carboxylic acid group provides a handle for amide bond formation, a common linkage in many drug molecules. The halogen atoms can be utilized in cross-coupling reactions to introduce further molecular diversity.

-

Fragment-Based Drug Design: Due to its relatively small size and defined chemical features, it could be used in fragment-based screening to identify new binding motifs for therapeutic targets.

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is based on the general hazards associated with halogenated aromatic carboxylic acids.

Expected Hazard Profile:

-

Skin and Eye Irritation: Like most acidic and halogenated organic compounds, it is expected to be an irritant to the skin and eyes.

-

Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

-

Toxicity: Halogenated benzoic acids can exhibit varying levels of toxicity. Studies on related compounds suggest that the toxicity is related to the compound's hydrophobicity.[5] In general, halogenated aromatic compounds can pose risks of hepatotoxicity.[6]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Spectroscopic Data

While a commercial supplier indicates the availability of NMR, HPLC, LC-MS, and UPLC data for this compound, these spectra are not publicly accessible.[1] The expected spectroscopic features are outlined below.

| Spectroscopy | Expected Features |

| ¹H NMR | Two singlets in the aromatic region, each integrating to one proton. The chemical shifts would be influenced by the deshielding effects of the halogens and the carboxylic acid group. A broad singlet for the acidic proton of the carboxylic acid, which is exchangeable with D₂O. |

| ¹³C NMR | Seven distinct signals are expected: one for the carboxyl carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern. |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹). C-Cl and C-Br stretches in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). |

Conclusion

This compound is a specialized chemical intermediate with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is scarce in the public domain, its chemical properties and potential utility can be inferred from the behavior of related halogenated benzoic acids. Further research is needed to fully characterize its physicochemical properties, reactivity, and biological activity to unlock its full potential in drug discovery and development.

References

- Chen, C. Y., Chen, J. N., & Hsieh, Y. S. (2009). Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata. Ecotoxicology and Environmental Safety, 72(5), 1409-1416.

- Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). ChemMedChem, 10(11), 1863-1871.

- This cit

- This cit

- Gorokhova, L. G., & Zibareva, L. N. (2019). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i Sanitariia, 98(10), 1098-1102.

- van den Berg, M., & van de Berg, H. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.

- This cit

- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026, January 15). PharmaCompass.

- This cit

-

PubChemLite. (n.d.). This compound (C7H3BrCl2O2). Retrieved from [Link]

- This cit

Sources

- 1. 650598-43-9|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Toxicity and quantitative structure-activity relationships of benzoic acids to Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and formula of 2-Bromo-4,6-dichlorobenzoic acid

An In-Depth Technical Guide to 2-Bromo-4,6-dichlorobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, chemical formula, and physicochemical properties. It offers insights into a plausible synthetic route, expected analytical characteristics, and potential applications as a versatile intermediate in medicinal chemistry and materials science. Emphasizing scientific integrity, this guide synthesizes available data from authoritative sources and provides field-proven insights into its handling and utility, serving as a crucial resource for leveraging this compound in advanced research and development projects.

Chemical Identity and Molecular Structure

This compound is a polysubstituted aromatic compound. The benzene ring is functionalized with a carboxylic acid group and three halogen atoms (one bromine and two chlorine), leading to a unique electronic and steric environment that dictates its chemical reactivity.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChemLite[1] |

| CAS Number | 650598-43-9 | BLD Pharm[2] |

| Molecular Formula | C₇H₃BrCl₂O₂ | PubChemLite[1] |

| Molecular Weight | 269.91 g/mol | BLD Pharm[3] |

| InChI Key | TYLORTSVHWJWAD-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Br)Cl | PubChemLite[1] |

Molecular Structure Diagram

The structural arrangement of the substituents on the benzoic acid core is critical. The carboxylic acid group is flanked by a bromine atom at position 2 and a chlorine atom at position 6. This ortho-substitution creates significant steric hindrance around the carboxyl group, which can influence its reactivity in esterification or amidation reactions. The second chlorine atom is located at the para-position relative to the bromine atom.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is illustrative and requires optimization.

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3,5-dichlorobenzoic acid (1.0 eq) and a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃, 0.05 eq).

-

Reagent Addition: Slowly add bromine (Br₂, 1.1 eq) to the flask at room temperature. The reaction is exothermic; cooling may be necessary to control the rate.

-

Causality: The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required for the aromatic substitution reaction. A slight excess of bromine ensures complete consumption of the starting material.

-

-

Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color disappears. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through standard analytical techniques.

-

¹H NMR Spectroscopy: The spectrum is expected to be simple, showing two signals in the aromatic region (typically δ 7.0-8.5 ppm). The two remaining aromatic protons are in different chemical environments and should appear as two distinct doublets, due to meta-coupling (J ≈ 2-3 Hz).

-

¹³C NMR Spectroscopy: Seven distinct signals are expected: one for the carboxylic carbon (δ ~165-175 ppm) and six for the aromatic carbons, with carbons attached to halogens showing characteristic shifts.

-

Mass Spectrometry: The mass spectrum will display a complex molecular ion [M]⁻ peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic pattern of peaks (M, M+2, M+4, M+6) that is definitive for the presence of one bromine and two chlorine atoms. Predicted adducts are shown in the table below. [1]

Adduct m/z [M-H]⁻ 266.86207 [M+H]⁺ 268.87663 | [M+Na]⁺ | 290.85857 |

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and a sharp, strong peak for the C=O stretch (around 1700 cm⁻¹). Absorptions for C-Br and C-Cl bonds will be present in the fingerprint region (< 1000 cm⁻¹).

Applications in Research and Drug Development

As a polyhalogenated aromatic scaffold, this compound is a valuable building block for synthesizing more complex molecules. Halogenated benzoic acids are key intermediates in the production of pharmaceuticals, agrochemicals, and specialty dyes. [4][5]

-

Medicinal Chemistry: The compound can serve as a starting point for developing novel therapeutic agents. The carboxylic acid moiety can be converted into amides or esters, while the halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). [6]* Materials Science: It can be used in the synthesis of advanced polymers and coatings where halogen atoms can enhance properties like thermal stability and flame retardancy. [5]* Agrochemicals: Many herbicides and pesticides are derived from halogenated aromatic acids. [7][8]This compound could be a precursor for new active ingredients in crop protection.

Safety and Handling

Specific GHS hazard data for this compound is not available. The following information is based on the safety profiles of structurally similar compounds like 2-Bromo-4-chlorobenzoic acid and 2-Bromo-6-chlorobenzoic acid. [9][10]It should be handled with care, assuming it is hazardous.

| Hazard Classification | GHS Code | Signal Word |

| Acute Toxicity, Oral | H301 | Danger |

| Skin Corrosion/Irritation | H315 | Warning |

| Serious Eye Damage/Irritation | H319 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning |

| Hazardous to the aquatic environment, acute hazard | H400 | Warning |

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Grokipedia. 2,4-Dichlorobenzoic acid. Available at: [Link]

-

PubChemLite. This compound (C7H3BrCl2O2). Available at: [Link]

-

PubChem. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126. Available at: [Link]

-

PubChem. 2-Bromo-6-chlorobenzoic acid | C7H4BrClO2 | CID 33125. Available at: [Link]

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

-

Wikipedia. 2,4-Dichlorobenzoic acid. Available at: [Link]

- Google Patents. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.

-

ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Available at: [Link]

-

NIST WebBook. Benzoic acid, 2,6-dichloro-. Available at: [Link]

Sources

- 1. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 2. 650598-43-9|this compound|BLD Pharm [bldpharm.com]

- 3. 791137-20-7|5-Bromo-2,4-dichlorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-6-chlorobenzoic acid | C7H4BrClO2 | CID 33125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 2-Bromo-4,6-dichlorobenzoic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,6-dichlorobenzoic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific analyte.

Molecular Structure and Analytical Overview

This compound possesses a highly substituted benzene ring, which gives rise to a unique and interpretable spectroscopic fingerprint. The strategic placement of two electron-withdrawing chlorine atoms, a bulky bromine atom, and a carboxylic acid group dictates the electronic and steric environment of each atom, which is directly reflected in the resulting spectra.

-

¹H and ¹³C NMR Spectroscopy will reveal the precise electronic environment of the hydrogen and carbon atoms, respectively, allowing for the mapping of the carbon skeleton and the position of substituents.

-

Infrared (IR) Spectroscopy will identify the key functional groups present, notably the carboxylic acid moiety, through their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) will determine the compound's exact molecular weight and provide insights into its fragmentation patterns, confirming the elemental composition and connectivity.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for molecular structure determination.[1][2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about their chemical environment.[3]

¹H NMR Spectroscopy

Theoretical Insight: The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region. The molecule has two protons on the benzene ring. Due to the asymmetric substitution pattern, these protons are chemically non-equivalent and should, therefore, appear as distinct signals. Their positions (chemical shifts) are influenced by the electron-withdrawing effects of the adjacent halogen and carboxyl substituents. They are positioned meta to each other, which typically results in a small coupling constant (⁴JHH) of around 2-3 Hz. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Predicted ¹H NMR Data (Based on analysis of substituted benzoic acids)[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.8 - 8.2 | Doublet (d) | ~ 2-3 | 1H | Aromatic H |

| ~ 7.6 - 7.9 | Doublet (d) | ~ 2-3 | 1H | Aromatic H |

| > 10 | Broad Singlet (br s) | - | 1H | -COOH |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's magnet. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Theoretical Insight: With seven carbon atoms and no molecular symmetry, the ¹³C NMR spectrum of this compound is expected to show seven distinct signals.

-

The carboxylic acid carbon will be the most downfield signal (typically 165-175 ppm) due to the strong deshielding effect of the two oxygen atoms.

-

The six aromatic carbons will appear in the range of approximately 120-140 ppm. The carbons directly attached to the electronegative halogens (C-Br, C-Cl) will have their chemical shifts significantly influenced. The carbon attached to the bromine (C-Br) is expected around 122 ppm, while those attached to chlorine (C-Cl) will be further downfield. The carbon attached to the carboxyl group (C-COOH) will also be downfield due to the group's electron-withdrawing nature.

Predicted ¹³C NMR Data (Based on principles of additivity and data from similar compounds)[6][7]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Carboxylic Acid) |

| ~ 138 - 142 | C-Cl |

| ~ 135 - 139 | C-Cl |

| ~ 133 - 136 | C-COOH |

| ~ 130 - 133 | C-H |

| ~ 128 - 131 | C-H |

| ~ 120 - 125 | C-Br |

Infrared (IR) Spectroscopy

Theoretical Insight: IR spectroscopy is an excellent tool for identifying functional groups.[8][9] For this compound, the spectrum will be dominated by the absorptions of the carboxylic acid group and the substituted aromatic ring.[10][11]

-

O-H Stretch: A very broad and strong absorption band is expected between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[12]

-

C=O Stretch: A strong, sharp absorption will appear around 1690-1720 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[13]

-

C-O Stretch & O-H Bend: Look for a C-O stretching band between 1210-1320 cm⁻¹ and an O-H bending band between 1395-1440 cm⁻¹.[12]

-

Aromatic Vibrations: Aromatic C-H stretching vibrations will cause weak to medium bands just above 3000 cm⁻¹. C=C stretching vibrations within the ring will appear as multiple bands in the 1450-1600 cm⁻¹ region.[14]

-

Halogen Stretches: The C-Cl (850-550 cm⁻¹) and C-Br (690-515 cm⁻¹) stretches occur in the fingerprint region and can be difficult to assign definitively but contribute to the unique overall pattern.[12]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| > 3000 | Weak - Medium | Aromatic C-H Stretch |

| 1690 - 1720 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1450 - 1600 | Medium - Weak | Aromatic C=C Ring Stretches |

| 1210 - 1320 | Medium | C-O Stretch |

| < 850 | Medium - Strong | C-Cl, C-Br Stretches, Aromatic C-H Bends |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₃BrCl₂O₂), the most critical information is the molecular ion peak (M⁺) and its characteristic isotopic pattern.[15] The presence of bromine (⁷⁹Br and ⁸¹Br, ~50.7:49.3 abundance) and chlorine (³⁵Cl and ³⁷Cl, ~75.8:24.2 abundance) creates a highly distinctive cluster of peaks.

-

Molecular Ion Isotope Pattern: The combination of two chlorine atoms and one bromine atom will produce a complex isotopic cluster for the molecular ion. The most abundant peak will be for the ion containing ⁷⁹Br and two ³⁵Cl atoms. We will also see significant peaks at M+2 (containing one ³⁷Cl or ⁸¹Br), M+4 (containing two ³⁷Cl or one ⁸¹Br and one ³⁷Cl), and M+6 (containing one ⁸¹Br and two ³⁷Cl). This pattern is a definitive confirmation of the presence of these specific halogens. The predicted monoisotopic mass is approximately 267.87 Da.[16]

-

Fragmentation: Aromatic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring.[17][18] Common fragmentation pathways for benzoic acids involve the loss of small, stable molecules or radicals:[19]

-

[M - OH]⁺ (m/z ~251): Loss of a hydroxyl radical.

-

[M - COOH]⁺ (m/z ~223): Loss of the entire carboxyl group as a radical, leaving the halogenated benzene ring.

-

Predicted Mass Spectrometry Data

| m/z (approx.) | Assignment | Notes |

| 268 / 270 / 272 / 274 | [M]⁺ | Molecular ion cluster. The exact pattern and relative intensities are key identifiers. |

| 251 / 253 / 255 / 257 | [M - OH]⁺ | Isotopic cluster for the loss of a hydroxyl radical. |

| 223 / 225 / 227 / 229 | [M - COOH]⁺ | Isotopic cluster for the loss of the carboxylic acid group. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility.

-

GC Separation: Inject the sample into the GC. The compound will travel through a capillary column and be separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Analysis: Examine the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the structure.

Conclusion

The structural confirmation of this compound is robustly achieved through the synergistic use of NMR, IR, and MS. The ¹H NMR spectrum confirms the presence and connectivity of the two aromatic protons. The ¹³C NMR spectrum accounts for all seven unique carbon environments. IR spectroscopy provides definitive evidence for the carboxylic acid functional group and the aromatic system. Finally, high-resolution mass spectrometry confirms the exact molecular weight and elemental composition through its unique and characteristic isotopic distribution pattern resulting from the presence of one bromine and two chlorine atoms. Together, these techniques provide a self-validating system for the unequivocal identification of the molecule.

References

-

Infrared spectroscopy correlation table . Wikipedia. [Link]

-

Fragmentation Patterns in Mass Spectrometry . Read Chemistry. [Link]

-

GCMS Section 6.9.5 - Fragmentation of Aromatics . Whitman College. [Link]

-

Mass Spectrometry: Aromatic Compound Fragmentation . JoVE (Journal of Visualized Experiments). [Link]

-

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry . Longdom Publishing. [Link]

-

NMR Spectroscopy: Principles, Techniques, and Applications . Slideshare. [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition . Wiley-VCH. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods . UCL Discovery. [Link]

-

Simplified infrared functional group correlation chart . Journal of Chemical Education. [Link]

-

Nuclear magnetic resonance spectroscopy . Wikipedia. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses . Microbe Notes. [Link]

-

Fragmentation (mass spectrometry) . Wikipedia. [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization . UCL Discovery. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

-

ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES . Canadian Science Publishing. [Link]

-

Supporting Information for Ni-Catalyzed Carboxylation of (Hetero)Aryl Chlorides with CO2 . [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

2-Bromo-4-chlorobenzoic acid . PubChem. [Link]

-

Electronic Supplementary Information . The Royal Society of Chemistry. [Link]

-

This compound (C7H3BrCl2O2) . PubChemLite. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 17. GCMS Section 6.9.5 [people.whitman.edu]

- 18. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 19. readchemistry.com [readchemistry.com]

A Senior Application Scientist's Guide to the Solubility Profile of 2-Bromo-4,6-dichlorobenzoic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Bromo-4,6-dichlorobenzoic acid in various organic solvents. In the absence of extensive publicly available quantitative data for this specific compound, this guide emphasizes the foundational principles of solubility, predictive insights based on analogous structures, and detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and crystallization.

Executive Summary: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the behavior of a compound in a liquid phase. For an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound, a thorough understanding of its solubility in different organic solvents is paramount. It directly influences reaction kinetics, yield, purity during crystallization, and bioavailability in formulated products. This guide provides a systematic approach to characterizing this critical parameter.

Physicochemical Properties of this compound: A Predictive Foundation

While specific experimental data for this compound is scarce, an analysis of its structure and the properties of similar compounds allows for informed predictions about its solubility behavior.

Molecular Structure:

Caption: Molecular structure of this compound.

This substituted benzoic acid possesses a combination of polar (carboxylic acid) and nonpolar (halogenated aromatic ring) functionalities. The presence of two chlorine atoms and one bromine atom significantly increases the molecular weight and alters the electronic properties of the aromatic ring.

Key Physicochemical Properties (Predicted and from Analogues):

| Property | Predicted/Analogous Value | Significance for Solubility |

| Molecular Weight | ~280.9 g/mol | Higher molecular weight can decrease solubility. |

| Melting Point | Expected to be relatively high, likely >150 °C (e.g., 2-Bromo-4-chlorobenzoic acid has a melting point of 157-161 °C) | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. |

| pKa | Expected to be acidic due to the carboxylic acid group, likely in the range of 2-4. | The ionization state of the carboxylic acid will significantly impact solubility in protic and basic solvents. In its non-ionized form, it will be less polar. |

| Polarity | Moderately polar overall, with a significant nonpolar character from the halogenated ring. | This dual nature suggests that a range of solvents with varying polarities may be effective. |

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more rigorous understanding is rooted in the thermodynamics of the dissolution process. For a solid to dissolve, the Gibbs free energy of the system must decrease. This involves an enthalpic and an entropic component:

-

Enthalpy (ΔH): This relates to the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

-

Entropy (ΔS): This generally favors dissolution as the mixture is more disordered than the pure components.

The Role of the Solvent:

The choice of solvent is the most critical factor in crystallization and solubility studies.[1] An ideal solvent for applications like crystallization should exhibit high solubility at elevated temperatures and low solubility at lower temperatures.[1]

Solvent Selection Strategy:

A systematic approach to solvent screening is crucial. Solvents should be selected to cover a range of polarities and hydrogen bonding capabilities.

| Solvent Class | Examples | Expected Interaction with this compound |

| Protic Polar | Methanol, Ethanol, Isopropanol | The carboxylic acid group can form hydrogen bonds with these solvents, promoting solubility. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | These solvents can engage in dipole-dipole interactions and may be effective due to the overall polarity of the solute. |

| Nonpolar | Toluene, Heptane, Cyclohexane | The large, halogenated aromatic ring suggests some solubility in nonpolar solvents due to London dispersion forces. |

| Chlorinated | Dichloromethane, Chloroform | The presence of chlorine atoms in both the solute and solvent can lead to favorable interactions. |

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published data, experimental determination is essential. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and accuracy.[2]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines a robust procedure for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the solute in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Workflow:

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[3] Periodic sampling can confirm that the concentration has reached a plateau.[4]

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration.

-

Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Analytical Methodologies

The choice of analytical technique is critical for accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its specificity and ability to separate the analyte from any potential impurities or degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric acid to suppress ionization of the carboxylic acid) and UV detection would be a good starting point.

-

UV-Vis Spectrophotometry: A simpler and faster method, but less specific than HPLC. A full wavelength scan of the compound in the chosen solvent should be performed to identify the wavelength of maximum absorbance (λmax). A calibration curve must be generated.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Comments |

| Methanol | [Experimental Value] | [Calculated Value] | High solubility expected due to hydrogen bonding. |

| Acetone | [Experimental Value] | [Calculated Value] | Good solubility expected due to polarity. |

| Toluene | [Experimental Value] | [Calculated Value] | Moderate to low solubility expected. |

| Heptane | [Experimental Value] | [Calculated Value] | Very low solubility expected. |

| Dichloromethane | [Experimental Value] | [Calculated Value] | Good solubility expected. |

| [Other Solvents] | [Experimental Value] | [Calculated Value] |

Interpreting the Results:

The results should be analyzed in the context of solvent properties. A high solubility in polar protic solvents like methanol would confirm the significant role of the carboxylic acid group in the dissolution process. Solubility in aprotic solvents like acetone and dichloromethane would highlight the contribution of the overall molecular polarity. Limited solubility in nonpolar solvents like heptane would indicate that the polar functional group dominates over the nonpolar aromatic ring in these systems.

Advanced Considerations and Applications

-

Temperature Dependence: For applications like crystallization, it is crucial to determine the solubility at different temperatures. This data can be used to construct a solubility curve, which is essential for optimizing yield and purity.[5]

-

Solvent Mixtures: In some cases, a single solvent may not provide the ideal solubility profile. Mixed solvent systems can be employed to fine-tune the solubility.[1]

-

Thermodynamic Modeling: The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation to describe the temperature dependence of solubility.[6] These models are valuable for predicting solubility at temperatures where experimental data is not available.

-

Computational Prediction: While experimental determination is the gold standard, computational methods like COSMO-RS or machine learning models can provide initial estimates of solubility, aiding in solvent selection and reducing the experimental burden.[7][8]

Conclusion: A Pathway to Comprehensive Understanding

This guide provides a robust framework for determining and understanding the solubility profile of this compound. By combining a theoretical understanding of physicochemical properties with rigorous, validated experimental protocols, researchers can generate the high-quality data necessary for informed decision-making in process development, formulation, and other critical applications. The methodologies outlined herein provide a self-validating system for producing reliable and reproducible solubility data, a cornerstone of successful chemical and pharmaceutical development.

References

-

PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Attia, L., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

-

Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved from [Link]

- Pal, A., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Attia, L., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

-

World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- Vandezande, J., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central.

-

ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Request PDF. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Bromo-4,6-dichlorophenol. Retrieved from [Link]

- University of California, Berkeley. (n.d.).

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

- ACS Publications. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design.

-

ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Rowan Scientific. (2025). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

- ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid. PDF.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. who.int [who.int]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Characterization of 2-Bromo-4,6-dichlorobenzoic Acid

Abstract

Introduction and Molecular Overview

2-Bromo-4,6-dichlorobenzoic acid (C₇H₃BrCl₂O₂) is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a benzene ring functionalized with a carboxyl group and three halogen atoms (one bromine, two chlorine), dictates its physicochemical behavior.[1] The precise arrangement of these substituents governs the molecule's polarity, ability to form intermolecular hydrogen bonds, and crystal lattice packing efficiency. These factors, in turn, are the primary determinants of its melting and boiling points.

Understanding these thermal transition points is of paramount importance in a pharmaceutical and chemical research context. The melting point is a critical indicator of purity and is fundamental for quality control, while the boiling point provides insight into a substance's volatility and thermal stability, which are crucial parameters for reaction condition optimization, purification process design (like distillation), and formulation.[2]

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure compound, this transition occurs over a sharp, narrow temperature range.[2] The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.

Reported and Estimated Melting Point

A specific, experimentally verified melting point for this compound is not consistently reported in readily accessible chemical literature or supplier databases as of the date of this guide. However, by examining closely related structural isomers, we can establish a reliable estimate and understand the influence of substituent placement.

| Compound | CAS Number | Reported Melting Point (°C) | Data Source |

| 2-Bromo-4-chlorobenzoic acid | 936-08-3 | 157 - 161 | Sigma-Aldrich |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | 171 - 175 | Sigma-Aldrich |

| 2,6-Dichlorobenzoic acid | 50-30-6 | ~144 (291 °F) | PubChem[3] |

| Benzoic Acid (Reference) | 65-85-0 | ~122 | Oreate AI Blog[2] |

Expert Analysis: The melting point is significantly influenced by the strength of intermolecular forces. For benzoic acids, these are primarily hydrogen bonding between the carboxylic acid groups (forming stable dimers) and van der Waals forces between the aromatic rings.[4] The addition of heavy halogen atoms increases the molecular weight and polarizability, enhancing London dispersion forces and generally raising the melting point compared to unsubstituted benzoic acid.[4] The specific positions of the halogens affect the crystal lattice packing. The high degree of substitution in this compound suggests that its melting point is likely comparable to or higher than its isomers, falling within an estimated range of 160-185 °C .

Experimental Protocol for Melting Point Determination

The following protocol describes the standard capillary method for determining the melting point range of a solid organic compound. This method is self-validating through the observation of the melting range; a sharp range (typically 0.5-1.0 °C) is indicative of high purity.[2]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to compact the sample into the sealed end.

-

Repeat until a packed column of 1-2 mm in height is achieved. An excessive sample amount will lead to uneven heating and an inaccurate, broad melting range.

-

-

Apparatus Setup:

-

Insert the loaded capillary tube into the sample holder of a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).

-

-

Determination:

-

Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, first perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range.

-

Precise Measurement: Allow the apparatus to cool at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate of approximately 1-2 °C per minute.

-

Record T₁: Note the temperature at which the first drop of liquid becomes visible within the solid matrix.

-

Record T₂: Note the temperature at which the entire sample has completely transitioned to a clear liquid.

-

The melting point is reported as the range from T₁ to T₂.

-

Visualization of Melting Point Workflow

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point and Thermal Stability

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For complex, high-molecular-weight solids like this compound, experimental determination of a boiling point at atmospheric pressure is often impractical.

Predicted Boiling Point and Decomposition

Predicted Boiling Point: An experimental boiling point for this compound is not documented. Computational models predict the boiling point of the related isomer, 2-Bromo-4-chlorobenzoic acid, to be 326.5 ± 27.0 °C at standard pressure.[5] It is reasonable to assume that the boiling point of the target compound would be in a similar range.

Expert Analysis & Trustworthiness: It is crucial to recognize that such high-boiling aromatic carboxylic acids often undergo thermal decomposition before reaching their boiling point at atmospheric pressure. The decarboxylation (loss of CO₂) of the carboxylic acid group is a common decomposition pathway. Therefore, instead of a true boiling point, a decomposition temperature is a more relevant and practical thermal characteristic for this compound. Experimental determination would likely require performing the measurement under a high vacuum to lower the boiling temperature below the point of decomposition.

Experimental Considerations for High-Melting Solids

Standard boiling point determination methods, such as distillation or the Thiele tube method, are designed for substances that are liquid at or near room temperature.[6] Applying these to a solid with a melting point >160 °C that is also prone to decomposition is not feasible.

Alternative Approach: Boiling Point Under Reduced Pressure

If required, the boiling point could be determined under vacuum. This lowers the temperature needed to achieve boiling. The procedure involves a specialized apparatus (micro-distillation or a setup for measuring vapor pressure at various temperatures) connected to a vacuum pump and a manometer. The relationship between pressure and boiling point can then be extrapolated to atmospheric pressure using a nomograph, though this extrapolation can be inaccurate if the compound decomposes.

Visualization of Boiling Point Logic

Caption: Decision logic for boiling point determination.

Conclusion

The physical properties of this compound are dictated by its complex halogenated structure. While a precise experimental melting point is not cataloged, analysis of its isomers suggests a value in the range of 160-185 °C . This parameter can be reliably determined using standard capillary methods, which also serve as an excellent measure of sample purity. In contrast, a boiling point at atmospheric pressure is not a practical characteristic due to the high probability of thermal decomposition. For applications requiring volatility data, determination under reduced pressure is the recommended, albeit complex, approach. This guide provides the necessary theoretical context and validated protocols for researchers to accurately characterize this compound.

References

- 2-Bromo-4-chlorobenzoic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/681113]

- Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-bromo-2-chlorobenzoic-acid-90-from-4-amino-2-nitrotoluene-11_fig11_330693540]

- The influence of the halogen size in the volatility and melting of methyl p-halobenzoic esters and of their parent acids. ResearchGate. [URL: https://www.researchgate.net/publication/231015694_The_influence_of_the_halogen_size_in_the_volatility_and_melting_of_methyl_p-halobenzoic_esters_and_of_their_parent_acids]

- What are the synthesis and applications of 2-Bromo-4-chlorobenzoic acid?. Guidechem. [URL: https://www.guidechem.com/news/what-are-the-synthesis-and-applications-of-2-bromo-4-chlorobenzoic-acid-17019.html]

- Physical chemical properties benzoic acid. Doc Brown's Chemistry. [URL: https://www.docbrown.

- 2,6-Dichlorobenzoic acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5758]

- This compound (C7H3BrCl2O2). PubChemLite. [URL: https://pubchemlite.acs.org/compound/2-bromo-4,6-dichlorobenzoic%20acid]

- This compound. BLD Pharm. [URL: https://www.bldpharm.com/products/650598-43-9.html]

- Understanding the Melting Point of Benzoic Acid: A Deep Dive. Oreate AI Blog. [URL: https://oreate.com/blog/understanding-the-melting-point-of-benzoic-acid-a-deep-dive/]

- 4-Bromo-2-chlorobenzoic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/197994]

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.02%3A_Boiling_Point/6.

- Benzoic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzoic_acid]

- A-level Chemistry Specification. AQA. [URL: https://www.aqa.org.

- SAMPLE PAPER (2023-24) CHEMISTRY (043). CBSE Academic. [URL: https://cbseacademic.nic.in/web_material/SQP/ClassXII_2023_24/Chemistry-SQP.pdf]

- Properties of Benzoic Acid. BYJU'S. [URL: https://byjus.com/chemistry/benzoic-acid/]

- Melting points of benzoic and stearic acids. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/148332/melting-points-of-benzoic-and-stearic-acids]

- Benzoic Acid. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzoic-acid]

- The Effects of Exogenous Benzoic Acid on the Physicochemical Properties, Enzyme Activities and Microbial Community Structures of Perilla frutescens Inter-Root Soil. MDPI. [URL: https://www.mdpi.com/2073-4395/14/6/695]

Sources

- 1. PubChemLite - this compound (C7H3BrCl2O2) [pubchemlite.lcsb.uni.lu]

- 2. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 3. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | CID 33126 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermochemical Profile of 2-Bromo-4,6-dichlorobenzoic Acid

An in-depth technical guide on the core thermochemical data for 2-Bromo-4,6-dichlorobenzoic acid.

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to ensuring process safety, optimizing reaction conditions, and understanding the stability of solid-state forms. For complex molecules such as this compound, a halogenated aromatic carboxylic acid, a precise understanding of its energetics is critical. Halogenated compounds, in particular, require specialized experimental considerations due to the corrosive nature of their combustion products. This guide provides a comprehensive framework for both the experimental determination and computational prediction of the key thermochemical data for this compound, reflecting a synthesis of established methodologies and expert insights.

Core Thermochemical Parameters: A Synopsis

A thorough search of publicly available databases and literature reveals a scarcity of experimentally determined thermochemical data specifically for this compound. This is not uncommon for specialized chemical intermediates. Therefore, this guide focuses on the established methodologies required to obtain these critical values. The primary parameters of interest are summarized in the table below, which outlines the property, its significance, and the gold-standard techniques for its determination.

| Thermochemical Property | Symbol | Significance in Drug Development & Process Chemistry | Standard Experimental Technique |

| Standard Molar Enthalpy of Formation | ΔfH°m(cr) | Fundamental measure of a compound's stability. Essential for calculating reaction enthalpies and assessing thermal hazards. | Rotating-Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔsubH°m | Relates the solid-state stability to the gas phase. Crucial for understanding lattice energy, solubility, and purification processes like lyophilization. | Knudsen Effusion Method; Thermogravimetric Analysis (TGA) |

| Standard Molar Enthalpy of Formation (Gas) | ΔfH°m(g) | Derived from solid-phase enthalpy and sublimation enthalpy. The primary value for direct comparison with computational models. | Indirectly via Hess's Law |

| Molar Heat Capacity | Cp,m | Dictates the energy required to change the temperature of the substance. Vital for heat transfer calculations in reactors and for safety analysis. | Differential Scanning Calorimetry (DSC); Adiabatic Calorimetry |

| Melting Temperature & Enthalpy of Fusion | Tm, ΔfusH°m | Defines the solid-to-liquid phase transition. Key for formulation, polymorph screening, and defining processing limits. | Differential Scanning Calorimetry (DSC) |

Experimental Determination of Thermochemical Properties

The accurate experimental determination of thermochemical data for halogenated compounds demands meticulous attention to detail and specialized equipment to handle the reaction products.

The combustion of a bromo- and chloro-substituted organic compound presents a significant challenge: the final products are a complex mixture of gaseous CO2, aqueous solutions of HCl, HBr, and often, free halogens (Cl2, Br2). To ensure a well-defined final state, a reducing agent, typically a solution of arsenious oxide (As2O3), is added to the bomb to reduce all free halogens to their respective halide ions (Cl⁻ and Br⁻).

Experimental Protocol:

-

Sample Preparation: A pellet of this compound (approx. 0.8 - 1.2 g) of known mass is placed in a silica crucible. A cotton fuse of known mass and energy of combustion is positioned to ensure ignition.

-

Bomb Charging: The crucible is placed in the calorimetric bomb. A precise volume of arsenious oxide solution of known concentration is added to the bottom of the bomb.

-